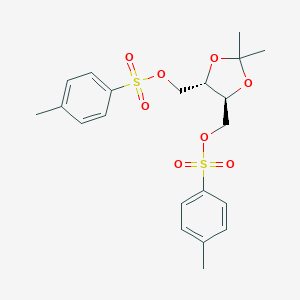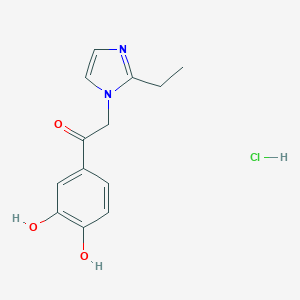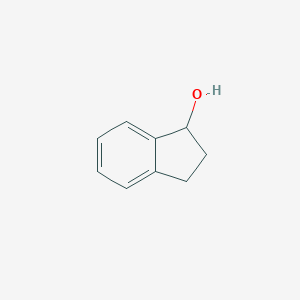
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, also known as Boc-3-F-Glu-Glu-Val-OH, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide is a derivative of the natural amino acids glutamic acid and valine, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH involves its ability to inhibit the activity of certain enzymes. Specifically, this peptide has been shown to inhibit the activity of the proteasome, a large protein complex responsible for the degradation of intracellular proteins. By inhibiting the proteasome, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can prevent the degradation of certain proteins, leading to their accumulation in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH are largely dependent on its mechanism of action. By inhibiting the proteasome, this peptide can affect various cellular processes, including protein degradation, cell cycle progression, and apoptosis. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments is its ability to mimic the binding site of certain proteins, making it a useful tool for studying protein-protein interactions. Additionally, the synthesis of this peptide is relatively straightforward, making it readily available for use in research studies. However, one limitation of using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is its potential toxicity, as it can accumulate in cells and inhibit the proteasome, leading to cellular dysfunction.
Future Directions
There are numerous future directions for the use of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammatory disorders. Additionally, this peptide could be used as a tool for studying the role of the proteasome in cellular processes, as well as in the study of protein-protein interactions. Further research is needed to fully understand the potential applications of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in scientific research.
Conclusion
t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide can be synthesized using various methods, and it has been shown to inhibit the activity of the proteasome, leading to various biochemical and physiological effects. While there are advantages and limitations to using t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH in lab experiments, its potential applications in scientific research are numerous, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is the most commonly used method for synthesizing peptides, including t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH. This method involves the stepwise addition of protected amino acids to a growing peptide chain immobilized on a solid support. The peptide chain is then cleaved from the support and deprotected to yield the final product.
Scientific Research Applications
T-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used in scientific research for various applications, including drug discovery and development, as well as in the study of protein-protein interactions. This peptide has been shown to inhibit the activity of certain enzymes, making it a potential lead compound for the development of new drugs. Additionally, t-Butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valineGlu-Val-OH has been used as a tool to study the binding interactions between proteins, as it can mimic the binding site of certain proteins.
properties
CAS RN |
127708-86-5 |
|---|---|
Molecular Formula |
C20H32FN3O10 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
5-[[4-carboxy-1-[(1-carboxy-2-methylpropyl)amino]-1-oxobutan-2-yl]amino]-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32FN3O10/c1-9(2)14(18(31)32)23-16(29)11(6-7-12(25)26)22-17(30)15(10(21)8-13(27)28)24-19(33)34-20(3,4)5/h9-11,14-15H,6-8H2,1-5H3,(H,22,30)(H,23,29)(H,24,33)(H,25,26)(H,27,28)(H,31,32) |
InChI Key |
WMXSCEWEQNQDLH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(CC(=O)O)F)NC(=O)OC(C)(C)C |
synonyms |
Boc-3F-Glu-Glu-Val t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine t-butyloxycarbonyl-3-fluoroglutamyl-glutamyl-valine, erythro isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Butyl(ethyl)amino]-2-oxoacetic acid](/img/structure/B147096.png)
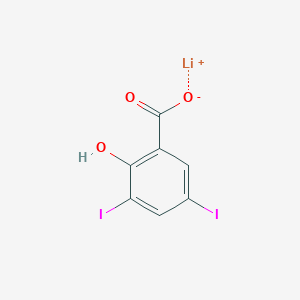
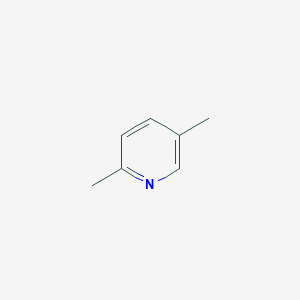
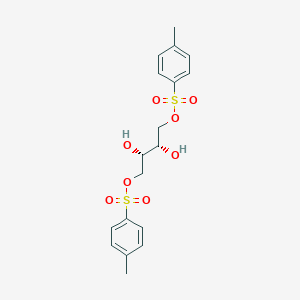
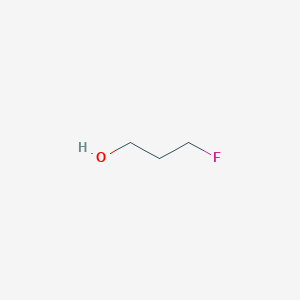
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
